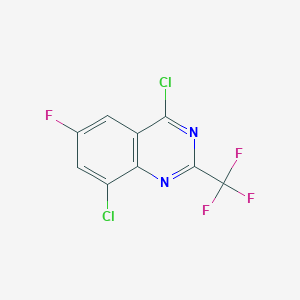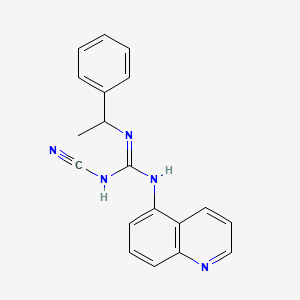
5,6-DIamino-2,4-dihydroxypyrimidine sulfate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is a chemical compound with the molecular formula C4H6N4O2.2H2O.H2O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate typically involves the reaction of guanidinium hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out at a temperature of 50°C, followed by the addition of hydrochloric acid to adjust the pH to 3-4. The intermediate product, amino-4,6-dihydroxy-pyrimidine, is then obtained through filtration and drying .
Industrial Production Methods
In industrial settings, the compound can be synthesized by converting the free base of 5,6-Diamino-2,4-dihydroxypyrimidine to its sulfate form by adding the required amount of sulfuric acid. This method ensures the production of the compound in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the amino or hydroxyl groups in the original compound.
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Diaminouracil sulfate
- 4,5-Diamino-2,6-dihydroxypyrimidine sulfate
- 5,6-Diamino-1,3-dimethyluracil hydrate
Uniqueness
5,6-Diamino-2,4-dihydroxypyrimidine sulfate xhydrate is unique due to its specific combination of amino and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C4H10N4O7S |
|---|---|
Molekulargewicht |
258.21 g/mol |
IUPAC-Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid;hydrate |
InChI |
InChI=1S/C4H6N4O2.H2O4S.H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
DLHNCTAMACILAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)N)N.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)



![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)


![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)




